molecular formula C9H12FN B050206 N-Isopropyl-3-fluoroaniline CAS No. 121431-27-4

N-Isopropyl-3-fluoroaniline

Cat. No.: B050206
CAS No.: 121431-27-4
M. Wt: 153.2 g/mol
InChI Key: OKLSPPNBXPEEJR-UHFFFAOYSA-N
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Description

N-Isopropyl-3-fluoroaniline is an organic compound with the molecular formula C9H12FN. It is a derivative of aniline, where the hydrogen atom in the amino group is replaced by an isopropyl group, and a fluorine atom is substituted at the meta position of the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Isopropyl-3-fluoroaniline typically involves the nucleophilic substitution of 3-fluoronitrobenzene with isopropylamine, followed by the reduction of the nitro group to an amino group. The reaction conditions often include the use of a solvent such as ethanol or methanol and a reducing agent like hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods: In an industrial setting, the preparation of this compound can be achieved through a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which enhances the yield and purity of the final product. The reaction is typically carried out at elevated temperatures and pressures to optimize the reaction rate .

Chemical Reactions Analysis

Types of Reactions: N-Isopropyl-3-fluoroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-Isopropyl-3-fluoroaniline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Isopropyl-3-fluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The isopropyl group and the fluorine atom contribute to the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor function, or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: N-Isopropyl-3-fluoroaniline is unique due to the specific positioning of the isopropyl group and the fluorine atom, which imparts distinct chemical and physical properties.

Biological Activity

N-Isopropyl-3-fluoroaniline is a compound that has garnered attention in various fields of research, particularly in medicinal chemistry and biological assays. This article explores the biological activity of this compound, detailing its mechanisms, applications, and relevant research findings.

This compound is an aromatic amine characterized by the presence of a fluorine atom at the 3-position of the aniline ring and an isopropyl group attached to the nitrogen. The compound's structure can be represented as follows:

C9H12FN\text{C}_9\text{H}_{12}\text{F}\text{N}

The synthesis of this compound often involves standard organic reactions, such as nucleophilic substitution or reductive amination. Its properties make it a useful intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, including enzymes and receptors. The presence of the isopropyl group and fluorine atom enhances its binding affinity and specificity. The compound may function through various mechanisms, including:

  • Inhibition or activation of enzymatic activity : This can modulate metabolic pathways.
  • Receptor modulation : Altering receptor function can lead to changes in cellular signaling.
  • Cellular signaling alteration : It may affect pathways involved in cell growth and apoptosis .

Medicinal Chemistry

This compound has been explored for its potential use in developing pharmaceutical compounds. It serves as an intermediate in synthesizing drugs that target various diseases, including cancer. Its fluorinated structure can enhance the pharmacokinetic properties of drug candidates.

Biochemical Assays

The compound has also been investigated for its role as a ligand in biochemical assays. Its ability to bind selectively to specific proteins makes it valuable for studying protein interactions and enzyme kinetics .

Case Studies

  • Inhibition Studies : In a study examining the inhibition of ALK (Anaplastic Lymphoma Kinase) enzymatic activity, this compound derivatives showed promising results. For instance, modifications to the compound structure led to significant increases in potency against ALK, with IC50 values reflecting enhanced biological activity .
  • Cell Growth Inhibition : In cellular assays using KARPAS-299 cell lines, derivatives of this compound demonstrated effective inhibition of cell growth. The IC50 values ranged from low nanomolar concentrations, indicating strong antitumor activity .

Table 1: IC50 Values for this compound Derivatives

CompoundIC50 (nM) - ALK InhibitionIC50 (nM) - Cell Growth Inhibition
7a>50,000-
7b2503 ± 545-
7c28.6 ± 12.6-
7d21.3 ± 7.4514.6
8f4.8 ± 1.0206.7
9c8.9 ± 1.519.7

Note: Values represent mean ± standard deviation from multiple experiments.

Table 2: Summary of Biological Activities

Activity TypeDescription
Enzymatic ActivityModulation of ALK enzymatic function
Cell Growth InhibitionEffective against KARPAS-299 cell line
Ligand BindingPotential use in biochemical assays

Safety and Hazards

While this compound exhibits promising biological activities, it is also considered hazardous. Proper safety measures should be taken when handling this compound, including using personal protective equipment and ensuring adequate ventilation in laboratory settings.

Properties

IUPAC Name

3-fluoro-N-propan-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN/c1-7(2)11-9-5-3-4-8(10)6-9/h3-7,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKLSPPNBXPEEJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=CC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90561635
Record name 3-Fluoro-N-(propan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90561635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121431-27-4
Record name 3-Fluoro-N-(propan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90561635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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